(+/-)-Pindobind

Description

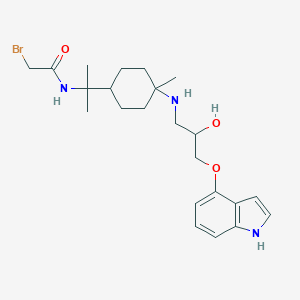

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-[2-[4-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-4-methylcyclohexyl]propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34BrN3O3/c1-22(2,27-21(29)13-24)16-7-10-23(3,11-8-16)26-14-17(28)15-30-20-6-4-5-19-18(20)9-12-25-19/h4-6,9,12,16-17,25-26,28H,7-8,10-11,13-15H2,1-3H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGWXFIRAISQAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)C(C)(C)NC(=O)CBr)NCC(COC2=CC=CC3=C2C=CN3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20910011 | |

| Record name | 2-Bromo-N-{2-[4-({2-hydroxy-3-[(1H-indol-4-yl)oxy]propyl}amino)-4-methylcyclohexyl]propan-2-yl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20910011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106469-51-6 | |

| Record name | N(8)-Bromoacetyl-N(1)-3'-(4-indolyloxy)-2'-hydroxypropyl-1,8-diamino-4-menthane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106469516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-N-{2-[4-({2-hydroxy-3-[(1H-indol-4-yl)oxy]propyl}amino)-4-methylcyclohexyl]propan-2-yl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20910011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry and Advanced Derivatization Strategies for Research

Methodologies for the Chemical Synthesis of (+/-)-Pindobind

Exploration of Asymmetric Synthesis Routes

Asymmetric synthesis, also known as enantioselective synthesis, is a chemical process that favors the formation of one specific enantiomer or diastereomer in unequal amounts from achiral precursors. wikipedia.orgslideshare.net This is particularly important in pharmaceuticals because different stereoisomers of a molecule can exhibit distinct biological activities. wikipedia.orgcutm.ac.in While the general synthesis of racemic (+/-)-Pindobind has been described, specific details regarding the exploration of asymmetric synthesis routes for (+/-)-Pindobind itself are not extensively detailed in the provided search results. However, asymmetric synthesis is a key process in modern chemistry for obtaining optically pure compounds, often utilizing chiral catalysts, auxiliaries, or substrates to influence the stereochemical outcome of a reaction by creating diastereomeric transition states with different activation energies. wikipedia.orgslideshare.netcutm.ac.in

Covalent Probe Design and Synthesis for Irreversible Receptor Binding Studies

Covalent probes are reactive compounds designed to form a stable, irreversible bond with their target proteins. mdpi.comspringernature.comrsc.orgsigmaaldrich.cn This irreversible binding can be valuable in studying receptor-ligand interactions, determining receptor reserves, and identifying target proteins. mdpi.comspringernature.comsigmaaldrich.cnnih.gov Pindobind has been utilized as an irreversible alkylating agent in studies of beta-adrenergic receptors, causing reductions in binding sites. nih.gov This indicates that (+/-)-Pindobind, or derivatives thereof, can be adapted for use as covalent probes. The design and synthesis of such probes typically involve incorporating a reactive functional group, often referred to as a "warhead," into the ligand structure. springernature.comresearchgate.netenamine.net This warhead is capable of forming a covalent bond with a specific amino acid residue in the target protein, such as cysteine, serine, or lysine. mdpi.comspringernature.comenamine.net Wash-out experiments are commonly used in radioligand binding studies and functional assays to confirm irreversible binding of covalent probes. mdpi.com

Structure-Activity Relationship (SAR) and Structure-Kinetic Relationship (SKR) Analyses

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that explores how variations in the chemical structure of a molecule influence its biological activity. studysmarter.co.uk Structure-Kinetic Relationship (SKR) studies, in addition, investigate the relationship between compound structure and binding kinetics, such as association and dissociation rates. biorxiv.orgnih.govsemanticscholar.orgnih.gov

Elucidation of Molecular Features Governing Serotonin (B10506) 5-HT1A Receptor Affinity and Efficacy

The serotonin 5-HT1A receptor is a G protein-coupled receptor that binds serotonin and is expressed in various brain regions. wikipedia.org It is a significant target for drugs treating anxiety and depression. wikipedia.orgmdpi.com (+/-)-Pindobind has been identified as a 5-HT1A antagonist. mdpi.comchez-alice.frnih.gov SAR studies at the 5-HT1A receptor aim to identify the structural properties crucial for high-affinity binding and intrinsic activity (agonist, antagonist, or partial agonist). nih.gov For arylpiperazine derivatives, which share some structural features with Pindobind, the moiety at the 4-position of the piperazine (B1678402) ring has been shown to influence cytotoxic activity and antagonistic potency against the androgen receptor. nih.gov Studies on coumarin (B35378) derivatives linked to N-arylpiperazinyl fragments have shown that the linker length can significantly impact affinity for 5-HT1A receptors. mdpi.com While the specific molecular features of (+/-)-Pindobind governing its 5-HT1A receptor affinity and efficacy are not detailed in isolation in the provided results, research on related arylpiperazine and indole-containing compounds targeting 5-HT1A receptors provides a framework for understanding the structural determinants of binding and activity. mdpi.comnih.gov

Comparative SAR of (+/-)-Pindobind and Analogues for Alpha-1 Adrenoceptor Selectivity

Alpha-1 adrenoceptors are important clinical targets, and ligands targeting these receptors are used for various conditions. nih.govfrontiersin.orgwikipedia.org The alpha-1 adrenoceptor family consists of three subtypes: α1A, α1B, and α1D. frontiersin.orgnih.gov (+/-)-Pindobind has shown some affinity for alpha-1 adrenoceptors, in addition to its activity at 5-HT1A receptors. chez-alice.fr Comparative SAR studies involving (+/-)-Pindobind and its analogues would investigate how structural modifications affect their affinity and selectivity across the different alpha-1 adrenoceptor subtypes. For other classes of alpha-1 adrenoceptor antagonists, SAR studies have revealed the importance of specific structural features for subtype selectivity. nih.govwikipedia.org For instance, modifications to the furan (B31954) ring in prazosin, an alpha-1 blocker, can significantly increase its half-life. wikipedia.org The presence of a piperazine ring in some alpha-1 blockers appears to contribute to non-selective inhibition. wikipedia.org Understanding the comparative SAR of (+/-)-Pindobind and its analogues would involve analyzing how structural changes influence binding affinity to α1A, α1B, and α1D subtypes, potentially identifying modifications that enhance selectivity for a particular subtype.

Quantitative Structure-Activity Relationship (QSAR) Modeling in Compound Optimization for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that correlate chemical structure with biological activity. mdpi.comnih.govscience.gov QSAR models can help in the design and optimization of new compounds with desired properties by identifying key molecular descriptors that influence activity. studysmarter.co.uknih.gov Studies have utilized QSAR models to predict the cytotoxic activity of arylpiperazine derivatives and explore their interactions with receptors. mdpi.comnih.gov QSAR modeling has also been applied to ligands of the 5-HT1A receptor to predict whether a compound is likely to be an agonist or antagonist. researchgate.net While specific QSAR modeling efforts focused solely on optimizing the biological activity of (+/-)-Pindobind are not detailed in the provided search results, the application of QSAR to related compound classes and receptors suggests that this approach could be valuable in optimizing (+/-)-Pindobind analogues for specific biological activities, such as enhanced receptor affinity or selectivity. mdpi.comnih.govresearchgate.net QSAR models can incorporate various molecular descriptors, including physicochemical properties like lipophilicity and polarity, which have been shown to influence binding kinetics. semanticscholar.org

Development of Novel (+/-)-Pindobind Derivatives for Targeted Pharmacological Interventions

Research into (+/-)-Pindobind derivatives aims to develop compounds with modulated pharmacological profiles for targeted interventions ontosight.ai. This involves designing analogs with altered receptor selectivity and synthesizing radiolabeled versions for detailed binding studies nih.govnih.govnih.gov.

Design of Analogs with Modulated Receptor Selectivity Profiles

The design of (+/-)-Pindobind analogs with modulated receptor selectivity profiles is a key area of research. This involves modifying the chemical structure to enhance affinity for specific receptor subtypes or to reduce off-target interactions nih.govuchile.cld-nb.infomdpi.comresearchgate.netnih.gov. (+/-)-Pindobind itself has been characterized as a mixed 5-HT1A and beta-adrenergic receptor antagonist nih.gov. Studies have compared its effects to other 5-HT1A receptor antagonists with varying degrees of selectivity nih.govchez-alice.fr. For instance, research has investigated the effects of (+/-)-Pindobind alongside more selective 5-HT1A antagonists like WAY100635 and p-MPPI in animal models nih.govchez-alice.fr.

Structure-activity relationship (SAR) studies are crucial in this process, exploring how changes to the indole, cyclohexyl, or acetamide (B32628) moieties, or the introduction of new functional groups, impact binding affinity and selectivity at different receptors, particularly serotonin receptor subtypes (e.g., 5-HT1A) and adrenergic receptors uchile.cld-nb.infomdpi.comresearchgate.netnih.govnumericable.fr. While (+/-)-Pindobind shows antagonistic activity at both pre- and postsynaptic 5-HT1A receptors, its selectivity for 5-HT1A relative to α1-adrenoceptors has been reported to be around nine-fold chez-alice.fr. This suggests that modifications could aim to improve selectivity for 5-HT1A receptors over adrenergic or other receptor types to reduce potential off-target effects and enhance therapeutic specificity numericable.fr.

Synthesis of Radiolabeled Ligands for Receptor Binding Assays

The synthesis of radiolabeled (+/-)-Pindobind or its derivatives is essential for conducting receptor binding assays nih.govnih.govwikipedia.orgmerckmillipore.com. Radiolabeled ligands allow for the quantitative assessment of receptor density, affinity, and the binding of competing compounds wikipedia.orgmerckmillipore.comnih.gov. Tritium ([3H]) and iodine ([125I]) are common isotopes used for radiolabeling ligands for receptor binding studies nih.govnih.gov.

The process typically involves incorporating the radioisotope into the molecule at a specific site without significantly altering its binding characteristics nih.gov. This often requires specialized synthetic routes where the radioisotope is introduced in a late-stage step nih.gov. Receptor binding assays using radiolabeled ligands, such as saturation binding or competition binding experiments, are fundamental techniques to characterize the interaction of (+/-)-Pindobind and its analogs with target receptors wikipedia.orgmerckmillipore.com. These assays can provide data on binding affinity (e.g., Kd or Ki values) and the number of binding sites (Bmax) merckmillipore.com.

For example, radioligand binding assays have been widely used to study neurotransmitter receptors, providing a powerful tool for identifying and characterizing binding sites nih.gov. While the specific details of radiolabeling (+/-)-Pindobind are not extensively detailed in the provided snippets, the general principles of synthesizing radiolabeled ligands involve careful chemical design and execution to ensure the integrity of the molecule's interaction with its target receptor nih.gov. These studies are crucial for understanding the pharmacological profile of (+/-)-Pindobind and its derivatives at a molecular level.

Table 1: Key Characteristics of (+/-)-Pindobind

| Characteristic | Value/Description | Source |

| Chemical Identifiers | CHEMBL157881, CAS 106469-51-6, (+/-)-Pindobind | ontosight.aiscbt.com |

| Molecular Formula | C23H34BrN3O3 | scbt.com |

| Molecular Weight | 480.44 | scbt.com |

| Functional Groups | Indole moiety, Cyclohexyl ring, Acetamide group | ontosight.ai |

| Receptor Activity | Mixed 5-HT1A and beta-adrenergic receptor antagonist | nih.gov |

| Selectivity (vs α1) | Approximately 9-fold for 5-HT1A | chez-alice.fr |

Table 2: Examples of Receptor Binding Assay Parameters

| Assay Type | Ligand Type | Information Obtained | Source |

| Saturation Binding | Radiolabeled | Receptor density (Bmax), Affinity (Kd) | wikipedia.orgmerckmillipore.com |

| Competition Binding | Radiolabeled + Unlabeled | Affinity of unlabeled compound (Ki) | nih.govwikipedia.orgmerckmillipore.com |

Mechanism of Action and Receptor Pharmacology

Serotonin (B10506) 5-HT1A Receptor Antagonism

(+/-)-Pindobind, a derivative of the beta-blocker pindolol (B1678383), is a potent and irreversible antagonist of the serotonin 5-HT1A receptor. wikipedia.orgnih.gov Its interaction with this receptor is a key aspect of its pharmacological profile. The 5-HT1A receptor, a G protein-coupled receptor (GPCR), plays a crucial role in modulating serotonergic neurotransmission and is a significant target for therapeutic agents aimed at treating mood and anxiety disorders. nih.gov

The 5-HT1A receptors are strategically located both on the cell bodies and dendrites of serotonin neurons in the raphe nuclei (presynaptic autoreceptors) and on non-serotonergic neurons in various brain regions like the hippocampus and cortex (postsynaptic heteroreceptors). These two receptor populations have distinct and often opposing effects on the serotonin system.

Presynaptic 5-HT1A Autoreceptors: Located on the soma and dendrites of serotonin neurons, these receptors function as a negative feedback mechanism. nih.gov When activated by serotonin, they inhibit the firing of the neuron, thereby reducing the synthesis and release of serotonin into the synapse. nih.gov Blockade of these autoreceptors, therefore, prevents this negative feedback, leading to an increase in neuronal firing and enhanced serotonin release. nih.gov

Postsynaptic 5-HT1A Receptors: Located on target neurons, these receptors mediate the physiological effects of serotonin in projection areas. Their activation is generally associated with the therapeutic benefits of anxiolytic and antidepressant medications. nih.gov

While direct comparative studies on (+/-)-Pindobind's affinity for pre- versus postsynaptic 5-HT1A receptors are not detailed in the available literature, extensive research on its parent compound, pindolol, provides a foundational model. Studies have shown that pindolol can preferentially block the function of presynaptic somatodendritic 5-HT1A autoreceptors, while not significantly altering the responsiveness of certain postsynaptic 5-HT1A receptors. nih.gov This selective presynaptic antagonism is thought to underlie the ability of pindolol to accelerate the therapeutic effects of selective serotonin reuptake inhibitors (SSRIs). nih.govnih.gov As a potent 5-HT1A antagonist, (+/-)-Pindobind is understood to operate within this framework, blocking the inhibitory autoreceptors to enhance serotonergic neurotransmission. nih.gov

| Receptor Location | Function | Effect of Agonist Activation | Effect of Antagonist Blockade |

| Presynaptic (Somatodendritic) | Autoreceptor; negative feedback | Decreased serotonin neuron firing, reduced serotonin release | Increased serotonin neuron firing, enhanced serotonin release |

| Postsynaptic (Heteroreceptor) | Mediates serotonin signal in target neurons | Anxiolytic/antidepressant effects, but can be anxiogenic in some regions | Blocks the postsynaptic effects of serotonin |

The 5-HT1A receptor exerts its cellular effects by coupling to inhibitory G-proteins, specifically those of the Gαi/o family. nih.gov When an agonist binds to the 5-HT1A receptor, it activates the associated G-protein, which in turn inhibits the enzyme adenylate cyclase. nih.gov This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The reduction in cAMP levels subsequently affects the activity of downstream signaling molecules like protein kinase A (PKA), modulating gene expression and cellular function. nih.gov

As an antagonist, (+/-)-Pindobind binds to the 5-HT1A receptor but does not activate it. Instead, its primary role in this signaling cascade is to block the receptor from being activated by endogenous serotonin or other 5-HT1A agonists. By doing so, (+/-)-Pindobind prevents the agonist-induced inhibition of adenylate cyclase, thereby maintaining normal or baseline levels of intracellular cAMP. This mechanism effectively blocks the signal transduction pathway associated with 5-HT1A receptor activation. nih.govnih.gov

A defining characteristic of (+/-)-Pindobind is its irreversible antagonism at both 5-HT1A and beta-adrenergic receptors. wikipedia.org This irreversibility stems from its chemical structure; (+/-)-Pindobind, or N1-(bromoacetyl)-N8-[3-(4-indolyloxy)-2-hydroxypropyl]-(Z)-1,8-diamino-p-menthane, contains a reactive bromoacetyl group. nih.gov This group functions as an alkylating agent, enabling the molecule to form a stable, covalent bond with a nucleophilic residue within the receptor's binding pocket.

This covalent interaction distinguishes (+/-)-Pindobind from competitive antagonists, which bind reversibly and whose blockade can be overcome by increasing the concentration of an agonist. Once (+/-)-Pindobind has bound to the receptor, it cannot be displaced by agonists or washed out, leading to a permanent inactivation of the receptor for its entire lifespan. This makes (+/-)-Pindobind a valuable tool in pharmacological research for studying receptor function and turnover.

Adrenergic Receptor Interaction Dynamics

In addition to its effects on the serotonin system, (+/-)-Pindobind is an irreversible antagonist of beta-adrenergic receptors (β-adrenoceptors). wikipedia.org This dual-receptor profile is inherited from its parent compound, pindolol, which is a non-selective beta-blocker. patsnap.comnih.gov

Similar to its interaction with the 5-HT1A receptor, the irreversible blockade of β-adrenoceptors by (+/-)-Pindobind is due to its nature as an alkylating agent. The bromoacetyl moiety covalently binds to the receptor, resulting in a long-lasting and insurmountable antagonism. wikipedia.orgnih.gov This action affects both β1- and β2-adrenoceptor subtypes, which are critical in regulating cardiovascular and pulmonary functions. patsnap.com By permanently blocking these receptors, (+/-)-Pindobind prevents their activation by endogenous catecholamines like epinephrine (B1671497) and norepinephrine. patsnap.com

The irreversible nature of (+/-)-Pindobind's binding makes it a powerful pharmacological tool for investigating the concepts of receptor reserve and signal amplification efficiency. Receptor reserve, or "spare receptors," refers to a situation where the maximal physiological response to an agonist can be achieved when only a fraction of the total receptor population is occupied.

By pre-treating tissues or cells with specific concentrations of (+/-)-Pindobind, a known fraction of the β1- and β2-adrenoceptor populations can be permanently inactivated. Subsequent stimulation with a β-adrenergic agonist allows for the quantification of the remaining functional receptors and their ability to generate a response.

High Receptor Reserve: If a tissue has a large receptor reserve, a significant portion of receptors can be inactivated by (+/-)-Pindobind before any decrease in the maximum agonist-induced response is observed, although the agonist may appear less potent (dose-response curve shifts to the right).

Low Receptor Reserve: In tissues with a low receptor reserve, inactivation of even a small number of receptors by (+/-)-Pindobind will lead to a noticeable reduction in the maximum achievable response.

Multi-Receptor Binding and Selectivity Profiling

Comprehensive Radioligand Binding Studies: Saturation, Competition, and Kinetic Analyses

Radioligand binding assays are a cornerstone for characterizing drug-receptor interactions, providing quantitative data on affinity, receptor density, and binding kinetics. nih.govnih.govoncodesign-services.com These studies typically involve saturation, competition, and kinetic experiments to build a comprehensive binding profile of a compound like (+/-)-Pindobind. giffordbioscience.com

Saturation binding studies are performed by incubating a tissue or cell preparation with increasing concentrations of a radiolabeled ligand to determine the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. nih.govgiffordbioscience.com The Bmax value provides a measure of receptor density, while the Kd reflects the affinity of the radioligand for the receptor—a lower Kd indicates higher affinity. nih.gov

Kinetic analyses measure the rate of association (kon or k1) and dissociation (koff or k-1) of a ligand with its receptor. nih.govnih.gov These parameters provide dynamic information about the binding interaction. The ratio of koff to kon can also be used to calculate a kinetically derived dissociation constant (Kd). nih.govnih.gov Such studies are crucial for understanding the time course of a drug's action at the molecular level. nih.gov

Table 1: Key Parameters Determined from Radioligand Binding Assays

| Assay Type | Key Parameter(s) | Description |

|---|---|---|

| Saturation Binding | Bmax (Maximum Binding Capacity) | Indicates the total number or density of receptors in a given sample. oncodesign-services.com |

| Kd (Equilibrium Dissociation Constant) | Measures the affinity of the radioligand for the receptor; a lower Kd signifies higher affinity. nih.gov | |

| Competition Binding | IC50 (Half Maximal Inhibitory Concentration) | The concentration of an unlabeled drug required to displace 50% of the specifically bound radioligand. giffordbioscience.com |

| Ki (Inhibition Constant) | Represents the affinity of the unlabeled competitor for the receptor, calculated from the IC50. giffordbioscience.com | |

| Kinetic Analysis | kon (Association Rate Constant) | The rate at which the ligand-receptor complex is formed. nih.gov |

| koff (Dissociation Rate Constant) | The rate at which the ligand-receptor complex breaks down. nih.gov |

Ex Vivo Receptor Occupancy Methodologies in Preclinical Models

Ex vivo receptor occupancy (RO) studies are critical in preclinical drug development to establish the relationship between the administered dose of a compound and its engagement with the target receptor in a living organism. These studies bridge the gap between in vitro binding affinity and in vivo pharmacological effects.

The methodology typically involves administering the drug to a preclinical model, such as a rat or mouse. At various time points after administration, tissues of interest (e.g., brain, heart) are collected. The level of receptor occupancy by the drug is then quantified using techniques like autoradiography or homogenate binding assays. For example, the fractional receptor occupancy in the brain can be measured using ex vivo autoradiography. nih.gov

In a typical ex vivo binding protocol, one group of animals receives the test compound, while a control group receives a vehicle. After tissue collection, the amount of available receptors is measured by incubating the tissue with a radioligand. A reduction in the binding of the radioligand in the drug-treated group compared to the vehicle-treated group indicates that the test compound is occupying the receptors.

These studies are essential for understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship of a drug. For instance, a study on the anti-PD-1 antibody finotonlimab in cynomolgus monkeys showed that a single 1 mg/kg administration resulted in a receptor occupancy rate of approximately 90% after 168 hours. nih.gov Sustained high receptor occupancy was observed for up to 8 weeks with repeated dosing. nih.gov Such data are invaluable for selecting appropriate doses for further clinical investigation.

Assessment of Receptor Specificity and Off-Target Binding in Complex Biological Systems

A comprehensive assessment of receptor specificity involves screening the compound against a broad panel of receptors, ion channels, transporters, and enzymes. This is often done using high-throughput radioligand binding assays or functional assays. Drug-receptor binding profiles for many central nervous system drugs, for example, have shown that they can bind to multiple receptors within their therapeutic dose range, which may contribute to both their therapeutic efficacy and side-effect profile. nih.gov

The potential for off-target binding is a significant consideration in drug development. Unbiased, genome-wide methods can be used to detect off-target binding sites. For example, in the context of CRISPR-Cas9 gene-editing technology, chromatin immunoprecipitation followed by high-throughput sequencing (ChIP-seq) has been used to map the genome-wide binding sites of the Cas9 protein, revealing numerous off-target interactions. nih.gov While mechanistically different, this highlights the importance of unbiased approaches to identify all potential molecular interactions of a therapeutic agent within a complex biological system.

For a compound like (+/-)-Pindobind, its profile would be evaluated by its affinity (Ki values) for a wide array of receptors. A highly selective compound will show high affinity for its intended target(s) and significantly lower affinity (high Ki values) for other receptors. This selectivity profile is a key determinant of a drug's ultimate clinical utility.

Neuropharmacological Research in Preclinical Behavioral Models

Anxiolytic-Like Effects and Affective State Modulation

Studies have explored the effects of (+/-)-Pindobind on anxiety-like behaviors in rodents using established paradigms. These models are designed to assess responses to perceived threats or stressful situations, providing insights into potential anxiolytic properties.

Evaluation in Established Rodent Anxiety Paradigms (e.g., Elevated Plus-Maze, Mouse Defense Test Battery)

The elevated plus-maze is a widely used test that leverages rodents' aversion to open spaces and heights to assess anxiety-like behavior. An increase in the time spent in or entries into the open arms of the maze is typically interpreted as an anxiolytic-like effect. Studies have shown that pindobind-5HT1A can exhibit anxiolytic-like activity in the elevated plus-maze test in rats, increasing the percentage of time spent in open arms and the percentage of open arm entries. nih.govchez-alice.fr However, the magnitude of these effects has been reported to be generally smaller than that produced by diazepam, a known anxiolytic. nih.govchez-alice.fr

The Mouse Defense Test Battery (MDTB) is another model used to evaluate defensive behaviors in response to a natural threat, such as a predator. worldonline.frnih.govresearchgate.net This battery measures various behaviors including flight, risk assessment, and defensive threat/attack. In the MDTB, pindobind-5HT1A has been shown to reduce risk assessment in the chase test and partially modify defensive threat and attack behaviors in mice. nih.gov

Behavioral Phenotyping in Models of Social Interaction and Aggression

Research has also investigated the influence of (+/-)-Pindobind on social and agonistic behaviors in rodents. Studies in male albino mice have examined the effects of pindobind-5HT1A on social interaction and aggression. wikipedia.orgthegoodscentscompany.com Pindobind has been reported to reduce offensive actions, such as chasing, while also decreasing the tendency of test animals to evade when stimulated. wikipedia.org Models of social stress and aggression in rodents, including resident-intruder paradigms, are used to study the neurobiological and physiological mechanisms underlying aggressive behavior. nih.govnih.govnsf.govneuroscigroup.usfrontiersin.org While 5-HT1A agonists have been shown to decrease aggression in some models, often with concomitant decreases in social interest, the specific effects of pindobind-5HT1A in these detailed social interaction and aggression models require further exploration based on the available search results. nih.gov

Cross-Species Generality of Behavioral Outcomes in Rodent Models

Assessing the cross-species generality of behavioral outcomes is crucial for the translational relevance of preclinical findings. Studies comparing the effects of 5-HT1A receptor antagonists, including pindobind-5HT1A, in different rodent species like mice and rats have been conducted to assess the consistency of anxiolytic-like effects across species. nih.govresearchgate.net While some studies indicate similar anxiolytic-like activity in the elevated plus-maze in both mice and rats, there can be differences in the magnitude of effects compared to reference drugs like diazepam. nih.govchez-alice.fr Cross-species studies in behavioral paradigms are important for understanding potential differences in drug responses across species. elifesciences.orgutexas.edubiorxiv.org

Substance-Related Behavior Research

The role of the serotonergic system, particularly 5-HT1A receptors, in substance-related behaviors has been investigated. (+/-)-Pindobind, as a 5-HT1A antagonist, has been used in studies exploring its influence on conditioned reinforcement and reward.

Influence on Conditioned Reinforcement and Reward (e.g., Ethanol-Induced Conditioned Place Preference)

Conditioned Place Preference (CPP) is a paradigm used to assess the rewarding properties of drugs. In this model, an animal develops a preference for an environment previously associated with the effects of a drug. Studies investigating the effects of pindobind-5HT1A on ethanol-induced CPP in mice have shown that it can enhance the acquisition of ethanol-induced conditioned place preference. nih.govcore.ac.ukunl.edu This suggests that 5-HT1A receptor blockade by pindobind-5HT1A may influence the rewarding aspects of ethanol (B145695). However, pindobind-5HT1A did not appear to influence ethanol-induced conditioned taste aversion, ethanol-stimulated activity, or ethanol behavioral sensitization in these studies. nih.govcore.ac.ukunl.edu

Central and Peripheral Neurotransmission Studies

Investigations into the effects of (+/-)-Pindobind on neurotransmission have provided insights into its mechanisms of action at the cellular level. As a 5-HT1A receptor antagonist, its effects on serotonergic and potentially other neurotransmitter systems have been examined.

Studies using intracellular recordings in brain slices have demonstrated that pindobind-5HT1A can selectively block the hyperpolarization mediated by 5-HT1A receptor activation in certain neurons, such as those in the nucleus prepositus hypoglossi. nih.govjneurosci.orgjneurosci.org This highlights its effectiveness as a 5-HT1A receptor antagonist in blocking specific neuronal responses to serotonin (B10506). Furthermore, research has indicated that pindobind-5HT1A can block a nicotinic receptor-mediated hyperpolarization in dorsal raphe neurons, suggesting an interaction with pathways involving both nicotinic and 5-HT1A receptors. nih.gov This hyperpolarization was found to have similarities to the 5-HT-induced inwardly rectifying potassium current, consistent with 5-HT1A receptor activation. nih.gov These studies underscore the utility of pindobind-5HT1A as a tool for dissecting the roles of 5-HT1A receptors in complex neuronal circuits and their interaction with other neurotransmitter systems.

Impact on Cholinergic Neurotransmission in Airway Physiology Models

Research into the impact of (+/-)-Pindobind on cholinergic neurotransmission, particularly within the context of airway physiology models, is not extensively detailed in the examined literature. While the dorsal motor nucleus of the vagus (DMN) contains preganglionic neurons that utilize acetylcholine (B1216132) as a neurotransmitter and are involved in autonomic functions potentially related to airway control wikidata.org, studies involving (+/-)-Pindobind in this area have primarily focused on serotonergic modulation rather than direct effects on cholinergic transmission or explicit airway physiology models wikidata.orgwikipedia.orgmims.com. The available research highlights the compound's utility as a tool to investigate serotonergic receptor function in brainstem nuclei that indirectly influence autonomic outflows.

Investigation of Serotonergic Modulation of Vagal Motor Nuclei Activity

(+/-)-Pindobind (often referred to as pindobind-5-HT1A or PBD) has been employed as a pharmacological tool, specifically as a 5-HT1A receptor antagonist, to investigate the role of serotonin in modulating the activity of vagal motor nuclei, such as the dorsal motor nucleus of the vagus (DMN or DMV) and the rostral ventrolateral medulla (RVLM) wikidata.orgwikipedia.orgmims.comwikipedia.org.

Studies utilizing brain slice preparations have examined the effects of serotonin (5-HT) and various serotonergic ligands on the electrical activity of neurons in these nuclei. For instance, in investigations of the dorsal motor nucleus of the vagus, 5-HT has been shown to influence neuronal activity wikidata.orgwikipedia.org. The application of 5-HT1A receptor agonists, such as 8-OH-DPAT or TFMPP, was found to reduce the peak amplitude of evoked inhibitory postsynaptic currents (IPSCs) in DMV neurons wikipedia.org. Pretreatment with selective 5-HT1A receptor antagonists, including pindobind-5-HT1A, was observed to attenuate this inhibition induced by 5-HT1A agonists wikipedia.org. Specifically, pretreatment with NAN-190 or pindobind-5-HT1A completely prevented the inhibition by 8-OH-DPAT and TFMPP wikipedia.org.

In the rostral ventrolateral medulla, 5-HT has been shown to elicit both hyperpolarizing and depolarizing responses in neurons mims.comwikipedia.org. The hyperpolarization mediated by 5-HT1A receptor activation could be selectively blocked by pindobind-5-HT1A mims.comwikipedia.orgwikipedia.org. Studies characterizing the ionic mechanisms underlying these responses utilized pindobind-5-HT1A to isolate the effects mediated by other receptor subtypes, such as 5-HT2 receptors mims.comwikipedia.org. For example, in the presence of pindobind-5-HT1A, 5-HT evoked an inward current shift in RVLM neurons, and this inward current was not significantly affected by pindobind-5-HT1A itself, indicating its utility in dissecting receptor-specific effects mims.com.

These findings demonstrate the application of (+/-)-Pindobind as a tool to probe the specific contributions of 5-HT1A receptors to the complex serotonergic modulation of brainstem nuclei involved in autonomic regulation.

Advanced Methodological Approaches in Behavioral Pharmacology

The study of (+/-)-Pindobind has incorporated advanced methodological approaches in behavioral pharmacology to provide a comprehensive understanding of its effects.

Ethopharmacological analysis, which involves the detailed observation and quantification of spontaneous or natural behaviors in response to pharmacological agents, has been applied in studies of (+/-)-Pindobind, particularly in the context of anxiety research wikipedia.orgwikipedia.orgwikipedia.orgtocris.com. The elevated plus-maze is a common model used in these analyses, assessing anxiety-related behaviors in rodents based on their exploration of open versus enclosed arms wikipedia.org.

In studies using the elevated plus-maze, (+/-)-Pindobind (pindobind-5-HT1A) has been evaluated for its effects on various behavioral indices, including the percentage of time spent in open arms and the percentage of open arm entries, which are considered traditional measures of anxiolytic-like activity wikipedia.orgwikipedia.org. Ethologically-derived measures, such as risk assessment behaviors (e.g., protected head dips, stretched attend postures), provide a more nuanced behavioral profile wikipedia.org.

Research indicates that (+/-)-Pindobind can produce anxiolytic-like effects on both traditional and ethological measures in certain preclinical models wikipedia.orgwikipedia.org. For example, studies in mice and rats have shown that (+/-)-Pindobind can increase open arm activity and modify risk assessment behaviors, consistent with an anxiolytic-like profile wikipedia.orgwikipedia.org.

Data from such studies can be presented to illustrate the specific behavioral changes observed:

| Behavioral Measure | Effect of (+/-)-Pindobind (Example Context) | Reference |

| Percentage of time in open arms | Increased | wikipedia.orgwikipedia.org |

| Percentage of open arm entries | Increased | wikipedia.orgwikipedia.org |

| Risk assessment (e.g., head dips) | Modified (e.g., reductions) | wikipedia.org |

This ethopharmacological approach allows for a more detailed characterization of the behavioral effects of compounds like (+/-)-Pindobind beyond simple activity measures.

Immunopharmacological Investigations

Modulation of T Lymphocyte Dynamics

Investigations into the immunopharmacological properties of (+/-)-Pindobind have revealed its capacity to modulate the dynamics of T lymphocytes, primarily through its interaction with 5-HT1A receptors.

Inhibition of T Cell Proliferation Through 5-HT1A Receptor Antagonism

Selective 5-HT1A receptor antagonists, including pindobind-5HT1A, have been shown to inhibit T cell proliferation. This inhibitory effect has been observed in studies utilizing human T cells, where these antagonists blocked proliferation nih.govresearchgate.netresearchgate.net. The suppression of T lymphocyte proliferation by 5-HT1A receptor antagonists occurs in response to both mitogenic stimuli and stimulation by interleukin-2 (B1167480) (IL-2) nih.gov.

Intracellular Signaling Mechanisms (e.g., Cyclic AMP Elevation) in T Cell Response

The modulation of T cell function by 5-HT1A receptor antagonists involves alterations in intracellular signaling pathways, notably the elevation of cyclic AMP (cAMP) levels. 5-HT1A receptors are known to be coupled to the regulation of adenylate cyclase, an enzyme involved in the production of cAMP nih.govnih.gov. Selective 5-HT1A receptor antagonists cause an elevation of cAMP in human T cells nih.govnih.gov. Increased intracellular cAMP is a well-established negative regulator of T cell immune function and is known to inhibit T cell proliferation and cytokine production ous-research.nonih.gov. The cAMP/protein kinase A (PKA) pathway is a key mediator of these inhibitory effects, influencing T cell function at various levels, including transcription factors and components of the T cell receptor (TCR) signaling pathway nih.govfrontiersin.org. The cAMP/PKA/Csk/Lck signaling module, anchored by proteins like Ezrin, can inhibit proximal TCR signaling, thereby dampening T cell activation frontiersin.orgresearchgate.net.

Effects on Cell-Mediated Immune Responses

Beyond direct effects on T cell proliferation and signaling, (+/-)-Pindobind, through its 5-HT1A receptor antagonism, also impacts broader cell-mediated immune responses.

Assessment in Murine Models of Contact Sensitivity

Studies utilizing murine models have demonstrated that selective 5-HT1A receptor antagonists can inhibit contact sensitivity responses in vivo nih.govresearchgate.net. Contact sensitivity is a form of delayed-type hypersensitivity, representing a T cell-mediated immune response nih.gov. This indicates that antagonism of the 5-HT1A receptor can modulate cell-mediated immunity in a living system.

Regulation of Th1 Cytokine Production by Antigen-Stimulated Immune Cells

Further research has indicated that 5-HT1A receptor antagonists inhibit the production of T helper 1 (Th1) cytokines by antigen-stimulated immune cells nih.govnih.gov. Specifically, the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-gamma) by antigen-stimulated murine spleen cells has been shown to be inhibited by 5-HT1A receptor antagonists in vitro nih.gov. Th1 cells are crucial for cell-mediated immunity and are characterized by the production of cytokines like IFN-gamma and TNF alpha, which activate other immune cells, such as macrophages thermofisher.comimmunopaedia.org.za. The inhibition of these key Th1 cytokines suggests that (+/-)-Pindobind's action as a 5-HT1A antagonist can suppress the effector functions of cell-mediated immunity.

Table 1: Summary of Immunopharmacological Effects of (+/-)-Pindobind (as a 5-HT1A Receptor Antagonist)

| Immunological Process | Effect Observed | Mechanism Involved | Model System Used |

| T Cell Proliferation | Inhibition | 5-HT1A Receptor Antagonism | Human T cells |

| Intracellular Signaling (cAMP) | Elevation of cAMP | 5-HT1A Receptor Antagonism | Human T cells |

| Cell-Mediated Immunity (Contact Sensitivity) | Inhibition of Response | 5-HT1A Receptor Antagonism | Murine Model |

| Th1 Cytokine Production (IL-2, IFN-gamma) | Inhibition by Antigen-Stimulated Immune Cells | 5-HT1A Receptor Antagonism | Murine Spleen Cells (in vitro) |

Anticancer Research Applications in Experimental Models

In Vitro Cytostatic and Proliferative Inhibition Studies

Effects on Diverse Cancer Cell Lines (e.g., Prostate, Bladder, Small-Cell Lung Carcinoma)

(+/-)-Pindobind has demonstrated antiproliferative effects in vitro, notably in human prostatic carcinoma cell lines. Studies have shown that (+/-)-Pindobind can inhibit the proliferation of cell lines such as PC-3, DU-145, and LNCaP. researchgate.netbioscientifica.comnih.govnih.gov This inhibitory effect on prostate cancer cell growth has been observed to be dose-dependent in androgen-independent tumor cell lines. bioscientifica.comassociazionemediciendocrinologi.it While the involvement of serotonergic receptors in bladder cancer and small-cell lung carcinoma has been noted, and 5-HT1A antagonists like (+/-)-Pindobind have been shown to inhibit cell proliferation in vitro in general, the specific effects of (+/-)-Pindobind on bladder cancer and small-cell lung carcinoma cell lines are less extensively detailed in the provided information compared to prostate cancer. nih.govmdpi.comnih.gov

Data on the in vitro effects of (+/-)-Pindobind on prostate cancer cell lines:

| Cell Line | Cancer Type | Observed Effect | Reference |

| PC-3 | Prostate Cancer | Proliferation Inhibition | researchgate.netbioscientifica.comnih.govnih.gov |

| DU-145 | Prostate Cancer | Proliferation Inhibition | researchgate.netnih.govnih.gov |

| LNCaP | Prostate Cancer | Proliferation Inhibition | researchgate.netnih.govnih.gov |

Molecular Mechanisms of Antineoplastic Activity

The antineoplastic activity of (+/-)-Pindobind is closely linked to its molecular interactions, particularly with serotonin (B10506) receptors.

Role of Serotonin Receptors (5-HT1A) in Cancer Cell Growth and Apoptosis

(+/-)-Pindobind functions as an irreversible antagonist of the 5-HT1A receptor. wikipedia.org The 5-HT1A receptor has been implicated in the carcinogenesis and growth of various human tumor types, including prostate, bladder, and small cell lung carcinoma. nih.gov High concentrations of 5-HT1A receptors have been found in several prostate cancer cell lines, such as PC3, DU145, and LNCaP. researchgate.netnih.gov Studies suggest that 5-HT1A antagonists, including (+/-)-Pindobind, can inhibit the proliferation of cancer cells in vitro. researchgate.netnih.govauajournals.org The growth inhibitory effect of 5-HT1A antagonists has been particularly pronounced in androgen-independent prostate cancer cells. auajournals.org Furthermore, 5-HT1A antagonists have been shown to induce apoptosis in prostate cancer cells. auajournals.org

Downstream Signaling Pathways and Cellular Processes Involved in Antiproliferative Effects

Research indicates that the antiproliferative effects mediated through serotonin receptors may involve downstream signaling pathways. Further studies have highlighted apoptosis resulting from downstream activation of PLCβ, Ras, and Raf-1 after stimulation of these receptors. researchgate.netnih.gov While this is discussed in the context of serotonin receptor stimulation in general, it suggests potential pathways involved in the effects observed with 5-HT1A antagonists like (+/-)-Pindobind. These pathways are known to play crucial roles in cell growth, proliferation, and survival. cancer.govcaymanchem.comnih.gov

Preclinical In Vivo Oncology Models

Preclinical studies using in vivo models are essential for evaluating the potential of anticancer compounds in a more complex biological setting.

Application of (+/-)-Pindobind in Syngeneic and Xenograft Tumor Models

(+/-)-Pindobind has been investigated in preclinical in vivo oncology models. Notably, it has shown marked growth-inhibitory effects on the aggressive PC-3 cell line when implanted as xenografts in athymic nude mice. nih.gov Xenograft models, utilizing human cancer cells grown in immunodeficient mice, are commonly used to evaluate the efficacy of anticancer agents. frontiersin.orgutah.edu While the provided information explicitly mentions the use of a xenograft model for PC-3 cells nih.gov, details regarding the application of (+/-)-Pindobind in syngeneic tumor models were not found in the search results.

Theoretical Frameworks and Advanced Research Methodologies

Receptor Theory and Quantitative Pharmacology

Receptor theory and quantitative pharmacology provide the foundational principles for understanding the interaction between ligands and their receptors, quantifying these interactions, and predicting biological responses. These frameworks are crucial for characterizing the behavior of compounds like (+/-)-Pindobind, particularly its interactions with targets such as the 5-HT1A receptor.

Application of Two-State Receptor Models in Explaining Ligand Behavior

The behavior of ligands, including agonists, antagonists, and inverse agonists, at G protein-coupled receptors (GPCRs) like the 5-HT1A receptor can be explained using theoretical models such as the two-state receptor model. This model posits that a receptor exists in at least two conformational states: an inactive state (R) and an active state (R*). Agonists preferentially bind to and stabilize the active state, while inverse agonists preferentially bind to and stabilize the inactive state. Antagonists are typically viewed as having equal affinity for both states, thereby preventing the binding of agonists or inverse agonists without influencing the receptor's conformational equilibrium themselves. While specific studies applying the two-state model directly to (+/-)-Pindobind were not detailed in the reviewed literature, this theoretical framework is fundamental to understanding the diverse pharmacological profiles observed among ligands targeting GPCRs, including the 5-HT1A receptor with which Pindobind interacts as an antagonist. ctdbase.org

Characterization of Receptor Reserve in Receptor-Effector Coupling

Receptor reserve, also known as spare receptors, is a phenomenon where a maximal biological response can be elicited by an agonist at a receptor occupancy level lower than 100%. The presence and extent of receptor reserve are determined by the efficiency of receptor-effector coupling, which involves the cascade of events initiated upon ligand binding that leads to a cellular response. Characterizing receptor reserve is important in quantitative pharmacology as it influences the potency of agonists and the effectiveness of antagonists. For receptors like the 5-HT1A receptor, the nature of receptor-effector coupling and the potential for receptor reserve are relevant considerations in understanding the downstream effects of ligand binding. ctdbase.org Although specific data on receptor reserve related to (+/-)-Pindobind's actions were not extensively presented in the examined sources, the concept remains integral to the quantitative pharmacological analysis of receptor-ligand interactions for compounds acting on GPCRs.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling techniques offer powerful tools to complement experimental studies by providing insights into the molecular interactions between ligands and their targets. These approaches are valuable for predicting binding modes, estimating binding affinities, and guiding the design of novel compounds.

Molecular Docking Studies of (+/-)-Pindobind with Target Receptors (e.g., Androgen Receptor)

Molecular docking is a widely used computational technique that predicts the preferred orientation, or pose, of a ligand when bound to a receptor. This allows for the visualization of key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, that stabilize the ligand-receptor complex. Molecular docking studies have been explored for arylpiperazine derivatives, a class of compounds that includes Pindobind, to investigate their potential interactions with various receptors. Notably, molecular docking has been used to explore the interaction of some arylpiperazine derivatives with the androgen receptor, particularly in the context of prostate cancer research, where androgen receptor antagonists are of interest. wikipedia.orgnih.gov These studies aim to understand how these compounds might bind to the androgen receptor and potentially interfere with its function, suggesting a computational avenue for evaluating the potential of arylpiperazine-based compounds like Pindobind in modulating androgen receptor activity. wikipedia.orgnih.gov

Predictive Modeling for Structure-Activity Relationships in Drug Design

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is an essential approach in modern drug design. QSAR models correlate the structural and physicochemical properties of a set of compounds with their biological activities, allowing for the prediction of the activity of new, untested compounds. This approach helps in identifying key structural features responsible for activity and optimizing compound design. QSAR models have been developed for arylpiperazine derivatives to predict various biological activities, including cytotoxic activity against cancer cell lines such as LNCaP prostate cancer cells. wikipedia.orgnih.gov These studies involve exploring the relationship between the chemical structure of arylpiperazine compounds and their observed effects, providing a basis for designing derivatives with improved potency or desired properties. wikipedia.orgnih.gov The exploration of SAR for arylpiperazine derivatives, which includes compounds structurally related to or encompassing Pindobind, highlights the utility of predictive modeling in understanding how structural modifications influence biological activity and in guiding the synthesis of new potential therapeutic agents. wikipedia.orgnih.gov

Emerging Research Avenues and Future Directions for +/ Pindobind Studies

Exploration of Unconventional Target Interactions and Polypharmacology

While (+/-)-Pindobind is known as a 5-HT1A receptor antagonist, future research directions include a more comprehensive exploration of its potential interactions with other biological targets. This aligns with the concept of polypharmacology, which investigates the effects of compounds on multiple targets or pathways wikipedia.orgnih.gov. Understanding these unconventional interactions is crucial as drug molecules can interact with multiple targets, and unintended interactions can lead to side effects wikipedia.org. Polypharmacology suggests that modulating multiple targets could lead to more effective therapies for complex diseases wikipedia.orgnih.gov.

Studies have indicated that (+/-)-Pindobind, also referred to as pindobind-5-HT1A, exhibits antagonistic-like activity at both pre- and postsynaptic 5-HT1A receptor models chez-alice.fr. However, it has also been noted to have selectivity for 5-HT1A relative to α1-adrenoceptors, albeit with varying degrees compared to other compounds chez-alice.fr. Future research could focus on systematically profiling (+/-)-Pindobind against a wider range of receptors, enzymes, and transporters to identify all potential binding partners. This could involve high-throughput screening assays and computational approaches to predict off-target interactions nih.gov. Identifying these unconventional targets is essential for understanding the full pharmacological profile of (+/-)-Pindobind and its potential for polypharmacological effects.

Novel Applications in Disease Models Beyond Current Focus Areas

The exploration of (+/-)-Pindobind's activity in disease models beyond its current primary research areas represents a significant future direction. Given its interaction with the serotonergic system, which is implicated in various physiological and pathological processes, (+/-)-Pindobind may hold potential in new therapeutic areas.

Research has explored the role of the serotonergic system in diverse conditions, including anxiety, depression, and even liver metabolism and inflammation e-enm.orgnih.gov. Studies using animal models of anxiety have investigated the effects of 5-HT1A receptor ligands, including pindobind-5-HT1A chez-alice.frscielo.br. While some studies showed anxiolytic-like activity in certain tests, the effects were sometimes test-specific or of smaller magnitude compared to reference compounds like diazepam chez-alice.fr. Nevertheless, these findings suggest a basis for further investigation of (+/-)-Pindobind in various anxiety-related models and potentially other neurological or psychiatric disorders where serotonergic dysfunction is implicated.

Furthermore, the serotonergic system has been linked to hepatic metabolism and inflammation, with studies indicating the involvement of different serotonin (B10506) receptors in liver regeneration and fibrosis e-enm.org. While (+/-)-Pindobind's specific role in these hepatic processes requires further investigation, its activity at 5-HT1A receptors suggests a potential avenue for exploring its effects in liver diseases or other metabolic disorders. Future research could utilize relevant disease models to assess the therapeutic potential of (+/-)-Pindobind in these novel areas.

Development of Advanced Preclinical Models for Enhanced Translational Fidelity

Advancing the preclinical models used to study (+/-)-Pindobind is crucial for improving the translation of research findings to clinical applications. While traditional animal models have provided valuable insights into the compound's effects, more sophisticated models can offer a more accurate representation of human physiology and disease complexity.

Studies on (+/-)-Pindobind and other 5-HT1A receptor ligands have utilized various animal models, including rodents and zebrafish, to investigate anxiety-like behaviors and social interactions chez-alice.frport.ac.ukbiorxiv.orgresearchgate.netresearchgate.net. For instance, pindobind-5-HT1A has been used in mouse models to study social behavior port.ac.ukresearchgate.net. However, the translatability of findings from these models to human conditions can be limited.

Future research should focus on developing and utilizing more advanced preclinical models. This could include the use of induced pluripotent stem cell (iPSC)-derived human neurons or organ-on-a-chip systems to study the effects of (+/-)-Pindobind on human cells and tissues in a more physiologically relevant context. Furthermore, utilizing animal models that better mimic specific aspects of human diseases, including those with complex genetic or environmental factors, could provide more translatable data. For example, exploring the effects of (+/-)-Pindobind in models of complex neurological disorders or inflammatory conditions could yield more clinically relevant insights.

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

The integration of 'omics' technologies, such as genomics, transcriptomics, proteomics, and metabolomics, represents a powerful future direction for comprehensively elucidating the mechanisms of action of (+/-)-Pindobind. These technologies can provide a global view of the molecular changes induced by the compound, offering deeper insights than traditional targeted approaches.

Omics technologies generate large datasets that can reveal complex interactions and pathways affected by a compound nih.govplos.org. Integrating data from multiple omics layers can provide a more holistic understanding of biological systems and how they are perturbed by therapeutic agents plos.orgyoutube.com. For instance, transcriptomics can reveal changes in gene expression, proteomics can show alterations in protein levels, and metabolomics can identify changes in metabolite concentrations.

Future studies on (+/-)-Pindobind could integrate these omics approaches to identify the full spectrum of molecular pathways and networks influenced by its activity, not limited to its primary target. This could involve treating cells or animal models with (+/-)-Pindobind and performing multi-omics profiling. Analyzing these integrated datasets can help identify novel downstream effects, off-target interactions, and compensatory mechanisms, providing a more complete picture of how (+/-)-Pindobind exerts its effects at a systems level. Tools and platforms for integrating multi-omics data are becoming increasingly available, facilitating such comprehensive analyses nih.govplos.orgnih.gov.

By pursuing these emerging research avenues, the scientific community can gain a more profound understanding of (+/-)-Pindobind's potential, paving the way for novel therapeutic applications and a more complete appreciation of its pharmacological profile.

Q & A

Q. How can researchers integrate qualitative and quantitative data in (±)-Pindobind studies?

- Methodological Answer : Use mixed-methods triangulation:

- Qualitative : Thematic analysis of literature contradictions or expert interviews.

- Quantitative : Dose-response curves, receptor occupancy assays.

Combine findings to propose mechanistic hypotheses (e.g., allosteric modulation by one enantiomer). Validate via iterative experimentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.